molecular formula C20H22N2O B1672487 Fenazaquin CAS No. 120928-09-8

Fenazaquin

Cat. No. B1672487
M. Wt: 306.4 g/mol
InChI Key: DMYHGDXADUDKCQ-UHFFFAOYSA-N
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Description

Fenazaquin is a member of quinazolines. It has a role as an acaricide and a mitochondrial NADH:ubiquinone reductase inhibitor.

Scientific Research Applications

Efficacy as an Acaricide in Agriculture Fenazaquin is a non-systemic acaricide/insecticide widely used in agriculture to control mites and other pests on fruits, vegetables, and tea. It shows promise for integrated pest management (IPM) in apples, as field trials in the UK demonstrated its effectiveness against Panonychus ulmi without significantly affecting the predatory mite Typhlodromus pyri after initial reduction, suggesting its potential compatibility with IPM strategies (Solomon, Fitzgerald, & Ridout, 1993).

Residue and Transfer in Tea Research into fenazaquin's use on tea crops highlights the chemical's residue levels and its transfer from treated leaves to tea brew. Studies found that fenazaquin residues dissipate over time, with faster degradation in wet seasons. The transfer of fenazaquin residue into tea brew is minimal, suggesting that with recommended waiting periods post-application, the consumption of tea does not pose a health hazard, indicating safe use guidelines for fenazaquin in tea cultivation to avoid adverse health effects (Kumar et al., 2004).

Mechanism of Action on Mitochondrial Complex Fenazaquin inhibits NADH:ubiquinone oxidoreductase (Complex I) of the mitochondrial electron transport chain, showing specificity in its binding sites. This action is similar to other acaricides and insecticides, such as rotenone and pyridaben. The binding affinity and inhibitory effect of fenazaquin on electron transport and ATP synthesis highlight its potential for targeted pest control applications, while also suggesting a basis for resistance mechanisms that might develop in pest populations (Wood, Latli, & Casida, 1996).

Photodecomposition Studies Understanding fenazaquin's stability and degradation under environmental conditions is crucial for assessing its long-term impact. Studies on the photodecomposition of fenazaquin in aqueous solutions under UV light and sunlight revealed that it undergoes significant degradation, producing multiple photoproducts. This knowledge is essential for environmental risk assessments and developing guidelines for fenazaquin's safe and effective use in agricultural settings (Bhattacharyya, Banerjee, & Bhattacharyya, 2003).

Sublethal Effects on Beneficial Mites Research on the sublethal effects of fenazaquin on predatory mites, such as Amblyseius swirskii, is vital for integrated pest management. Exposure to sublethal concentrations of fenazaquin affected the development and reproductive parameters of these beneficial mites, indicating that fenazaquin may not be compatible with certain biological control agents. Such findings stress the importance of considering non-target effects when integrating chemical and biological controls in pest management programs (Alinejad, Kheradmand, & Fathipour, 2014).

properties

IUPAC Name

4-[2-(4-tert-butylphenyl)ethoxy]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-20(2,3)16-10-8-15(9-11-16)12-13-23-19-17-6-4-5-7-18(17)21-14-22-19/h4-11,14H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYHGDXADUDKCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCOC2=NC=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4040476
Record name Fenazaquin
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Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In acetone, hexane 33-50, acetone, ethyl acetate 400-500, n-chlorobutane, chloroform, toluene, N-methyl-2-pyrrolidone >500, dichloromethane >600, dimethylformamide 300-400, ethylene glycol <5, isopropanol, methanol 50-100 (all in g/L at 23 °C), In water, 0.102 mg/L (pH 5, 7) , 0.135 mg/L (pH 9); both at 20 °C
Record name Fenazaquin
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Density

1.16
Record name Fenazaquin
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Vapor Pressure

3.4X10-3 mPa /2.55X10-8 mm Hg/ at 25 °C
Record name Fenazaquin
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Fenazaquin is a miticide that exhibits both contact and ovicidal activity against a broad spectrum of mite and certain insects by inhibiting mitochondrial electron transport at the Complex I site (NADH-ubiquinone reductase)., ... In this study, ...the in vitro toxicity and mechanism of action of several putative complex I inhibitors that are commonly used as pesticides. The rank order of toxicity of pesticides to neuroblastoma cells was pyridaben > rotenone > fenpyroximate > fenazaquin > tebunfenpyrad. A similar order of potency was observed for reduction of ATP levels and competition for (3)H-dihydrorotenone (DHR) binding to complex I, with the exception of pyridaben (PYR). Neuroblastoma cells stably expressing the /rotenone/ (ROT)-insensitive NADH dehydrogenase of Saccharomyces cerevisiae (NDI1) were resistant to these pesticides, demonstrating the requirement of complex I inhibition for toxicity. ... PYR was a more potent inhibitor of mitochondrial respiration and caused more oxidative damage than ROT. The oxidative damage could be attenuated by NDI1 or by the antioxidants alpha-tocopherol and coenzyme Q(10). PYR was also highly toxic to midbrain organotypic slices. These data demonstrate that, in addition to ROT, several commercially used pesticides directly inhibit complex I, cause oxidative damage, and suggest that further study is warranted into environmental agents that inhibit complex I for their potential role in Parkinson's Disease., Parkinson's disease (PD) brains show evidence of mitochondrial respiratory Complex I deficiency, oxidative stress, and neuronal death. Complex I-inhibiting neurotoxins, such as the pesticide rotenone, cause neuronal death and parkinsonism in animal models. We have previously shown that DJ-1 over-expression in astrocytes augments their capacity to protect neurons against rotenone, that DJ-1 knock-down impairs astrocyte-mediated neuroprotection against rotenone, and that each process involves astrocyte-released factors. To further investigate the mechanism behind these findings, we developed a high-throughput, plate-based bioassay that can be used to assess how genetic manipulations in astrocytes affect their ability to protect co-cultured neurons. We used this bioassay to show that DJ-1 deficiency-induced impairments in astrocyte-mediated neuroprotection occur solely in the presence of pesticides that inhibit Complex I (rotenone, pyridaben, fenazaquin, and fenpyroximate); not with agents that inhibit Complexes II-V, that primarily induce oxidative stress, or that inhibit the proteasome. This is a potentially PD-relevant finding because pesticide exposure is epidemiologically-linked with an increased risk for PD. Further investigations into our model suggested that astrocytic GSH and heme oxygenase-1 antioxidant systems are not central to the neuroprotective mechanism.
Record name Fenazaquin
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Product Name

Fenazaquin

Color/Form

Colorless crystals

CAS RN

120928-09-8
Record name Fenazaquin
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Record name Fenazaquin [ISO]
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Record name Fenazaquin
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Record name 4-[2-[4-(1,1-dimethylethyl)phenyl]ethoxy]quinazoline
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Record name Quinazoline, 4-[2-[4-(1,1-dimethylethyl)phenyl]ethoxy]
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Record name FENAZAQUIN
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Record name Fenazaquin
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Melting Point

77.5-80 °C
Record name Fenazaquin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7948
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

To a solution of 1.1 g of sodium hydride in 50 ml of DMF, 4.0 g of 2-[4-(t-butyl)phenyl]ethanol was added, and the mixture was stirred at room temperature for one hour. Then 3.6 g of 4-chloroquinazoline in 20 ml of DMF were added, and the mixture was stirred at room temperature overnight. The mixture was then poured into a mixture of ice in water. The product was extracted into CH2Cl2, and the resulting solution was concentrated to dryness. TLC showed one major spot and five minor spots. The product was purified by HPLC (silica gel, CH2Cl2). The fractions containing the major product were collected and concentrated, giving 1.9 g of the title product. Yield: 28.4%. M.P. 70°-71° C.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
4 g
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reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
28.4%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.